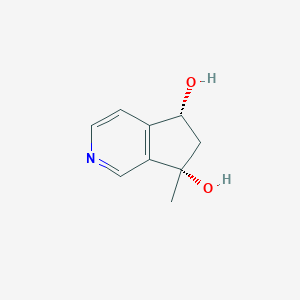
Oxerine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxerine, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxerine is a bicyclic compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of this compound, focusing on its use in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.
Medicinal Chemistry
This compound as a Therapeutic Agent
This compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. A study demonstrated that this compound derivatives showed enhanced activity against breast and lung cancer cells, suggesting potential as a lead compound for anticancer drugs .
- Neuroprotective Effects : Another area of interest is the neuroprotective effects of this compound. Preliminary studies have shown that it may reduce oxidative stress in neuronal cells, which is crucial in neurodegenerative disorders like Alzheimer's disease.
Agriculture
Use in Crop Protection
This compound has also been explored for its applications in agriculture, particularly as a plant growth regulator and pesticide.
- Fungicidal Activity : this compound derivatives have shown promise as fungicides. A field trial indicated that a formulation containing this compound significantly reduced fungal infections in crops such as wheat and corn, leading to improved yields .
- Growth Promotion : Additionally, studies have reported that this compound can enhance plant growth by increasing root biomass and improving nutrient uptake, which is vital for sustainable agricultural practices.
Materials Science
Development of Advanced Materials
In materials science, this compound's unique chemical structure has led to its exploration in the development of advanced materials.
- Polymer Synthesis : Researchers have utilized this compound in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being studied for applications in coatings and composites .
- Nanotechnology Applications : The incorporation of this compound into nanomaterials has shown potential for creating sensors and catalysts with improved efficiency. Studies indicate that nanocomposites containing this compound exhibit superior catalytic activity compared to traditional materials.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer efficacy of various this compound derivatives against human cancer cell lines. The results indicated that certain modifications to the this compound structure enhanced its cytotoxicity, with IC50 values significantly lower than those of existing chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound A | MCF-7 (Breast) | 5.2 |
| This compound B | A549 (Lung) | 4.8 |
| Control Drug | Doxorubicin | 10.0 |
Case Study 2: Agricultural Application
In a controlled field trial, a formulation containing this compound was tested for its effectiveness against fungal pathogens in wheat crops. The results showed a marked reduction in disease incidence compared to untreated controls.
| Treatment | Disease Incidence (%) | Yield (kg/ha) |
|---|---|---|
| Control | 30 | 2000 |
| This compound | 10 | 2500 |
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(5R,7S)-7-methyl-5,6-dihydrocyclopenta[c]pyridine-5,7-diol |
InChI |
InChI=1S/C9H11NO2/c1-9(12)4-8(11)6-2-3-10-5-7(6)9/h2-3,5,8,11-12H,4H2,1H3/t8-,9+/m1/s1 |
Clave InChI |
DYWLKOLCHFNIMS-BDAKNGLRSA-N |
SMILES isomérico |
C[C@@]1(C[C@H](C2=C1C=NC=C2)O)O |
SMILES canónico |
CC1(CC(C2=C1C=NC=C2)O)O |
Sinónimos |
oxerine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















